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Compound of Interest

Compound Name: Gfifhiikglfhagkmihglv-NH2

CAS No.: 1131706-77-8

Cat. No.: B1512885

Get Quote

The peptide Gfifhiikglfhagkmihglv-NH2 presents a classic "Hydrophobic-Cationic Paradox"

common in antimicrobial peptide (AMP) development. While its cationic nature is required for

bacterial membrane interaction, its high hydrophobicity and specific amino acid composition

create significant solubility challenges in standard neutral buffers (e.g., PBS, Mueller-Hinton

Broth).

Successful MIC determination requires a protocol that maintains the peptide in a monomeric,

soluble state without introducing solvents toxic to the bacterial targets.
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Property Value/Characteristic Implication for Protocol

Sequence
G-F-I-F-H-I-I-K-G-L-F-H-A-G-

K-M-I-H-G-L-V-NH2

21 Amino Acids, Amidated C-

terminus.

Hydrophobicity
High (57% Hydrophobic: F, I, L,

V, M, A)

Prone to rapid aggregation and

precipitation in aqueous

buffers.

Cationic Charge Lysine (K) x2, Histidine (H) x3

Critical: Histidine (pKa ~6.0) is

neutral at pH 7.4 but positive

at pH < 6.0.

Isoelectric Point (pI) ~10.5 (Theoretical)

Net charge is positive, but

solubility is pH-dependent due

to Histidine.

Adsorption Risk Extreme
Will bind aggressively to

Polystyrene (PS) and glass.

The "Histidine Switch": The presence of three Histidine residues is the key to solubilization. In

neutral media (pH 7.2–7.4), Histidine is largely uncharged, reducing the peptide's net repulsion

and causing it to aggregate via hydrophobic interactions. Acidification is mandatory to

protonate the Histidines, increasing the net positive charge and electrostatic repulsion between

peptide monomers.

Part 2: Reagents & Materials
Critical Reagent Quality:

Solvent A (Primary): 0.01% (v/v) Acetic Acid (sterile filtered).

Solvent B (Carrier Protein): 0.2% Bovine Serum Albumin (BSA) (Fraction V, heat-shock

isolated) in 0.01% Acetic Acid.

Note: BSA prevents the hydrophobic peptide from sticking to the plastic tube walls.

Plasticware:Polypropylene (PP) tubes and plates.[1]
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Warning: Do NOT use Polystyrene (PS) tubes for dilutions. The peptide will bind to PS,

causing artificially high MIC values (false negatives).

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Part 3: Detailed Protocols
Protocol A: Stock Solution Preparation (The "Hancock"
Method)
This method utilizes the "Histidine Switch" to ensure solubility without using DMSO, which can

be toxic to sensitive bacterial strains.

Lyophilized Handling: Centrifuge the peptide vial at 10,000 x g for 2 minutes before opening

to ensure the pellet is at the bottom.

Calculation: Calculate the volume required to reach a master stock concentration of 10x the

highest desired test concentration (e.g., if testing up to 128 µg/mL, prepare a 1280 µg/mL or

2560 µg/mL stock).

Formula: Volume (mL) = (Mass of Peptide (mg) × Purity Factor) / Target Conc (mg/mL).

Solubilization: Add sterile 0.01% Acetic Acid (without BSA initially) to the vial. Vortex

vigorously for 30–60 seconds.

Visual Check: The solution should be clear. If turbidity persists, sonicate in a water bath for

5 minutes.

Stabilization: Dilute this master stock 1:1 with 0.02% Acetic Acid + 0.4% BSA (if available) or

simply dilute into the working 0.01% Acetic Acid + 0.2% BSA buffer for serial dilutions.

Protocol B: MIC Assay Setup (Broth Microdilution)
Workflow Logic: This protocol uses a 10x peptide addition method to minimize the pH shock to

the bacteria while maintaining peptide solubility until the moment of interaction.

Step-by-Step:
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Bacterial Inoculum:

Grow bacteria to mid-log phase (OD600 ~0.5).

Dilute in CAMHB to reach a final inoculum of 5 × 10⁵ CFU/mL.

Peptide Dilution Series (in Polypropylene Tubes):

Prepare a 10x concentration series of the peptide using 0.01% Acetic Acid + 0.2% BSA as

the diluent.[1][2]

Example: For a final range of 64, 32, 16... µg/mL, prepare tubes containing 640, 320,

160... µg/mL.

Plate Loading (96-well Polypropylene Plate):

Columns 1–10: Add 10 µL of the 10x peptide dilution.

Column 11 (Growth Control): Add 10 µL of vehicle (0.01% Acetic Acid + 0.2% BSA).

Column 12 (Sterility Control): Add 100 µL of sterile CAMHB (no bacteria).

Inoculation:

Add 90 µL of the bacterial inoculum (in CAMHB) to Columns 1–11.

Final Volume: 100 µL.

Final Peptide Conc: 1x.

Final BSA Conc: 0.02% (Negligible interference).

Incubation:

Seal plate with breathable film. Incubate at 37°C for 18–24 hours.

Readout: MIC is the lowest concentration with no visible growth (turbidity).[3]
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Part 4: Visualization (Workflow & Decision Logic)
Figure 1: Solubilization Decision Tree

Peptide: Gfifhiikglfhagkmihglv-NH2

Analyze Sequence:
Hydrophobic > 50%?
Histidines Present?

Solubility Strategy

High Hydrophobicity + His

Method A (Recommended):
0.01% Acetic Acid + 0.2% BSA

Primary Choice

Method B (Alternative):
DMSO (Max 10% Stock)

If Acid Fails

Protonates Histidines (pH < 6)
Increases Repulsion Dissolves Hydrophobic Core

BSA Blocks Plastic Adsorption

Proceed to MIC Assay
(Use Polypropylene)

Risk: Toxicity to Bacteria
if Final DMSO > 1%

Click to download full resolution via product page

Figure 1: Decision logic for solubilizing Histidine-rich hydrophobic peptides. The Acetic

Acid/BSA route is prioritized to utilize the charge-switching capability of Histidine.
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Figure 2: MIC Assay Plate Setup (Hancock Modified)

Final Well Composition

10x Peptide Stock
(in 0.01% HOAc + BSA)

Assay Well (100 µL Total)

Add 10 µL

Bacterial Inoculum
(5x10^5 CFU/mL in MHB)

Add 90 µL
Read MIC

(No Turbidity)
18-24h @ 37°C

Peptide: 1x Conc
Acetic Acid: 0.001%

BSA: 0.02%
Bacteria: ~5x10^5 CFU/mL

Click to download full resolution via product page

Figure 2: The "10x Addition" method minimizes solvent toxicity and prevents peptide

precipitation by keeping the stock acidic until the final moment of mixing.
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Problem Probable Cause Corrective Action

Inconsistent MICs Peptide adhering to plastic.

Switch to Polypropylene or

LoBind tubes. Ensure BSA is

in the diluent.[2][4]

Visible Precipitate Salt incompatibility.

The peptide may salt-out in

MHB. Check MIC in 50% MHB

/ 50% PBS or confirm solubility

by OD600 of peptide-only

control.

Growth in All Wells Peptide inactive or lost.

Verify peptide concentration

using UV (A280 for Phe/Trp) or

Tyndall effect (laser pointer

check for aggregation).

Skipped Wells Pipetting error or aggregation.

Aggregates can cause "hot

spots." Sonicate stock before

diluting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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